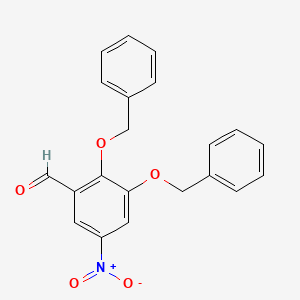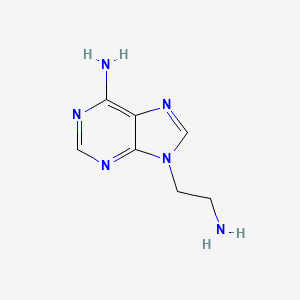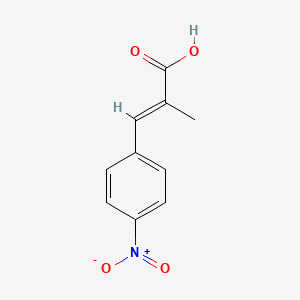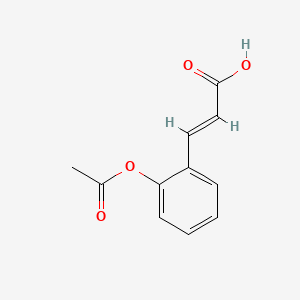
tert-Butyl 6-oxohexylcarbamate
Vue d'ensemble
Description
tert-Butyl 6-oxohexylcarbamate: is an organic compound that belongs to the class of carbamates. It has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of 6-(Boc-amino)-hexanol: This method involves the oxidation of 6-(Boc-amino)-hexanol using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), potassium hydrogencarbonate (KHCO₃), and potassium bromide (KBr) in dichloromethane (DCM) and water.
Oxidation with Pyridinium Chlorochromate (PCC): Another method involves the oxidation of t-butyl-(6-hydroxyhexyl)carbamate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 6-oxohexylcarbamate can undergo oxidation reactions, as seen in its preparation methods.
Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), TEMPO, potassium hydrogencarbonate (KHCO₃), potassium bromide (KBr), dichloromethane (DCM), and water.
Substitution: Pyridinium chlorochromate (PCC) in dichloromethane.
Major Products Formed:
Oxidation: this compound itself is a product of oxidation reactions.
Substitution: Products depend on the specific substitution reaction and reagents used.
Applications De Recherche Scientifique
Chemistry: : tert-Butyl 6-oxohexylcarbamate is used as a building block in organic synthesis and as a protecting group for amines.
Biology and Medicine:
Industry: : It can be used in the production of pesticides and herbicides for controlling pests and weeds.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-oxohexylcarbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions . This property makes it valuable in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another carbamate used in organic synthesis.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness: : tert-Butyl 6-oxohexylcarbamate is unique due to its specific structure, which includes a 6-oxohexyl group. This structure provides distinct reactivity and applications compared to other carbamates.
Propriétés
IUPAC Name |
tert-butyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBTPVTHZTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441417 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-42-0 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)






![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)



